1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC17988554

Molecular Formula: C13H5F5INO3

Molecular Weight: 445.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H5F5INO3 |

|---|---|

| Molecular Weight | 445.08 g/mol |

| IUPAC Name | 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-5-7(19)1-2-10(11)20(21)22/h1-5H |

| Standard InChI Key | RLXVWAIYZNBOCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

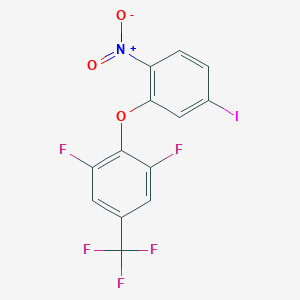

The compound’s IUPAC name, 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene, reflects its biphenyl ether backbone with distinct substituents (Table 1) . The molecular formula C₁₃H₅F₅INO₃ corresponds to a molecular weight of 445.08 g/mol, as computed by PubChem .

Table 1: Key Identifiers of 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene | |

| Molecular Formula | C₁₃H₅F₅INO₃ | |

| Molecular Weight | 445.08 g/mol | |

| CAS Registry Number | 2244088-49-9 | |

| SMILES | C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)N+[O-] |

The SMILES notation delineates a benzene ring (A) substituted with fluorine at positions 1 and 3, a trifluoromethyl group at position 5, and a phenoxy group at position 2. The phenoxy ring (B) bears iodine at position 5 and a nitro group at position 2 .

Synthesis and Manufacturing

General Synthetic Strategy

The compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a fluoronitroarene and a halogenated phenol (Figure 1) . A representative pathway involves:

-

Reagents: 2-Bromo-3-fluorophenol and 5-iodo-2-nitrofluorobenzene.

-

Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Table 2: Optimization of Synthesis Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes SNAr efficiency |

| Solvent | DMF | Enhances nucleophilicity |

| Reaction Time | 18 hours | Balances conversion and side reactions |

Yields typically range from 72–85%, with purity achieved via recrystallization from dichloromethane and petroleum ether .

Challenges in Scale-Up

-

Iodine Stability: The C–I bond’s susceptibility to homolytic cleavage necessitates strict temperature control.

-

Nitro Group Reactivity: Competitive reduction of the nitro group may occur under elevated temperatures, requiring stoichiometric precision .

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilicity (predicted logP = 3.8) due to its trifluoromethyl and iodine substituents, favoring solubility in organic solvents like DCM and THF. Aqueous solubility is negligible (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal instability .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume